6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
6-methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTKSGBFSHCSEK-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N[C@H]2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other proteins critical for cell signaling and proliferation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
- CAS Number : 1448850-58-5
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol (estimated for dihydrochloride form) .
Structural Features :
- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents : A methyl group at position 6 and a pyrrolidine ring (with S-configuration at C3) linked via an amine group.
- Dihydrochloride Salt : Enhances solubility and stability for pharmaceutical applications.
Structural Analogs with Pyrrolidine-Pyrimidine Scaffold
The following compounds share the pyrrolidine-pyrimidine backbone but differ in substituents, stereochemistry, or salt forms:
Functional and Pharmacological Comparisons
Stereochemical Impact :
- The S-configuration in the main compound (vs. R-enantiomers) may influence binding affinity to chiral biological targets, such as enzymes or receptors. For example, R-configuration analogs (e.g., CAS 1448850-52-9) are often tested in parallel to assess enantioselectivity .
Substituent Effects :
- Methyl vs. Trifluoromethyl :
- Amine vs. Ether Linkages :
Salt Forms :
- Dihydrochloride salts (e.g., main compound) improve aqueous solubility, critical for drug formulation. Hydrochloride salts (e.g., CAS 1354000-04-6) are less hygroscopic but may require higher doses for efficacy .
Pharmaceutical Potential :
- The trifluoromethyl analog (CAS N/A) is highlighted for its versatility in drug discovery, particularly in kinase inhibition and fluorinated drug design .
Biological Activity
6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS No. 1448850-58-5) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 251.16 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors involved in neurological and metabolic pathways. Preliminary studies indicate that it may act as an antagonist at certain receptors, potentially influencing neurotransmitter systems.
Pharmacological Profile
- Antagonistic Activity : Research has indicated that derivatives of related pyrimidine compounds exhibit potent antagonistic effects on melanin-concentrating hormone receptors (MCH-R1) with Ki values as low as 2.3 nM, suggesting significant potential for therapeutic applications in metabolic disorders .
- Bioavailability : The compound has shown good oral bioavailability in animal models, which is crucial for its development as an orally administered drug .
- In Vivo Efficacy : Studies demonstrate that the compound exhibits efficacy in various animal models, indicating its potential for therapeutic use in conditions like obesity and metabolic syndrome.
Case Study 1: MCH-R1 Antagonism
A study explored the effects of this compound on MCH-R1 receptors in rats. The results showed that administration led to significant reductions in body weight and food intake, highlighting its potential as an anti-obesity agent .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce neuronal death and inflammation markers, suggesting potential applications in treating neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Molecular Formula | C9H16Cl2N4 |
| Molecular Weight | 251.16 g/mol |
| Ki Value (MCH-R1) | 2.3 nM |
| Oral Bioavailability | 32% |
| In Vivo Efficacy | Significant weight loss |
| Neuroprotective Activity | Reduced inflammation |
Q & A
Q. Optimization Strategies :
Q. Table 1. Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | NaH, DMF, 0°C → RT, 12h | 65–75 | >90% |
| Salt Formation | HCl (2M in EtOH), RT, 2h | 85–90 | >95% |
What characterization techniques are essential for confirming the structural integrity and purity of this compound in academic research?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the (3S)-pyrrolidine configuration and methyl-pyrimidine linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 223.12) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography : For absolute stereochemical confirmation, if single crystals are obtainable .
Advanced Tip : Chiral HPLC columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities in the pyrrolidine moiety .
How can computational chemistry methods be integrated with experimental approaches to optimize synthesis?
Advanced Research Question
- Reaction Path Search : Density Functional Theory (DFT) calculations predict energy barriers for key steps (e.g., nucleophilic substitution) to identify optimal transition states .
- Solvent Effects : Molecular dynamics simulations evaluate solvent polarity’s impact on reaction kinetics .
- Machine Learning : Training models on reaction databases to predict yields based on variables like temperature, solvent, and catalyst .
Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations reduced trial-and-error iterations by 40% in analogous pyrrolidine syntheses .
What strategies resolve contradictions in bioactivity data across enzyme inhibition assays?
Advanced Research Question
Contradictions may arise from:
- Enzyme Isoforms : Differential inhibition of kinase isoforms (e.g., EGFR vs. HER2) due to structural variations .
- Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) altering compound solubility or binding .
Q. Methodological Solutions :
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to calculate accurate IC₅₀ values.
- Orthogonal assays : Combine fluorescence polarization with surface plasmon resonance (SPR) to validate binding kinetics .
How does the (3S)-pyrrolidine stereochemistry influence biological activity?
Advanced Research Question
The (3S) configuration dictates:
- Target Binding : Enhanced hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) compared to the (3R) enantiomer .
- Pharmacokinetics : Improved metabolic stability due to reduced steric hindrance in cytochrome P450 interactions .
Q. Experimental Validation :
- Enantiomer Comparison : Synthesize both (3S) and (3R) forms and test in kinase inhibition assays .
- Molecular Docking : Simulate binding poses to quantify stereochemical effects on binding energy .
What are the critical safety protocols for handling this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
